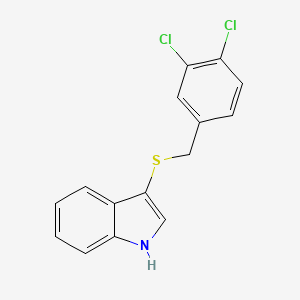

3-((3,4-dichlorobenzyl)thio)-1H-indole

Description

Properties

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NS/c16-12-6-5-10(7-13(12)17)9-19-15-8-18-14-4-2-1-3-11(14)15/h1-8,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJNOPAFRQFXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dichlorobenzyl)thio)-1H-indole typically involves the reaction of 3,4-dichlorobenzyl chloride with 1H-indole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-dichlorobenzyl)thio)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-((3,4-dichlorobenzyl)thio)-1H-indole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3,4-dichlorobenzyl)thio)-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

*Calculated based on formula C₁₅H₁₀Cl₂NS.

Key Observations :

- Carboxylic acid derivatives (e.g., compound 5b ) exhibit higher polarity, favoring solubility in aqueous environments but limiting membrane permeability.

- Phenylhydrazone derivatives (e.g., ) introduce additional hydrogen-bonding sites, which may influence target selectivity but reduce metabolic stability.

Key Observations :

- The target compound’s thioether linkage may require milder reaction conditions compared to oxidation steps for carboxylic acids or saponification for diones .

Physicochemical Properties

- Solubility : Thioether-containing compounds generally exhibit lower aqueous solubility than carboxylic acid derivatives but higher than phenylhydrazones due to intermediate polarity .

- Stability : The thioether bond is less prone to hydrolysis compared to ester or amide linkages, enhancing metabolic stability .

Biological Activity

3-((3,4-dichlorobenzyl)thio)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Synthesis

The compound features a thioether linkage with a dichlorobenzyl group attached to an indole core. The synthesis typically involves the reaction of indole derivatives with appropriate thiol compounds under controlled conditions to yield the desired thioether product.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For example:

- Bacterial Strains : It shows effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Fungal Strains : The compound has been tested against fungi such as Candida albicans and demonstrated notable antifungal activity.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Line Testing : In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed IC50 values indicating potent cytotoxic effects.

- Mechanism of Action : It is believed to act by disrupting microtubule formation and interfering with cell cycle progression.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : It likely inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.

- Anticancer Mechanism : The compound may induce oxidative stress leading to cell death and modulate signaling pathways associated with apoptosis.

Research Findings and Case Studies

Several studies have documented the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Aliyu et al. (2021) | Antimicrobial | Demonstrated significant activity against drug-resistant strains. |

| Kumudha et al. (2014) | Anticancer | Showed high cytotoxicity in leukemia cell lines with low toxicity profiles. |

| Rahman et al. (2014) | Mechanistic Study | Identified the role of oxidative stress in mediating anticancer effects. |

Q & A

Q. What synthetic methodologies are commonly employed for introducing the 3-thioether substituent in indole derivatives like 3-((3,4-dichlorobenzyl)thio)-1H-indole?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, copper(I)-catalyzed thiol-alkyne/azide "click" chemistry (e.g., CuI in PEG-400/DMF mixtures) has been used to append thioether groups to indoles . Alternatively, direct alkylation of indole thiols with halogenated benzyl moieties (e.g., 3,4-dichlorobenzyl bromide) under basic conditions (e.g., NaH in DMF) is a viable route. Purification often employs flash chromatography (e.g., cyclohexane/EtOAC gradients) and spectroscopic validation (¹H/¹³C NMR, HRMS) .

Q. How are structural and purity characteristics validated for this compound?

Comprehensive characterization includes:

- ¹H/¹³C NMR : To confirm substituent positions and electronic environments (e.g., indole C3-thioether shifts at δ ~4.10–4.25 ppm for benzyl-CH₂-S) .

- HRMS : To verify molecular ion peaks (e.g., calculated vs. observed m/z for C₁₅H₁₀Cl₂NS) .

- HPLC : To ensure >95% purity using reverse-phase columns (C18) with UV detection .

Q. What in vitro assays are used to evaluate the anticancer potential of this compound?

Standard assays include:

- Tubulin polymerization inhibition : Measured via turbidity assays comparing IC₅₀ values to colchicine .

- Cytotoxicity : Evaluated against cancer cell lines (e.g., HeLa, NCI/ADR-RES) using MTT or SRB assays, with nanomolar IC₅₀ values reported for structurally similar compounds .

- Cell cycle analysis : Flow cytometry to detect G2/M phase arrest (e.g., >80% at 20–50 nM in HeLa cells) .

Advanced Research Questions

Q. How does the 3,4-dichlorobenzylthio substituent influence binding to the colchicine site of β-tubulin?

Molecular docking studies suggest the dichlorophenyl group occupies a hydrophobic pocket near the colchicine-binding domain, while the sulfur atom enhances π-orbital interactions with Tyrβ224. Competitive binding assays (e.g., displacement of fluorescent colchicine analogs) confirm site specificity . SAR data indicate that halogen substitution (Cl > F) improves potency by 3–5-fold compared to methoxy derivatives .

Q. What strategies address discrepancies in cytotoxicity data between wild-type and multidrug-resistant (MDR) cell lines?

Contradictory results may arise from P-glycoprotein (P-gp) efflux in MDR lines. Solutions include:

- Co-administration with P-gp inhibitors (e.g., verapamil) to restore activity .

- Structural modifications : Introducing rigid heterocycles (e.g., thiophene) reduces P-gp recognition, as seen in analogs with 10-fold lower IC₅₀ in NCI/ADR-RES cells .

Q. Can this compound exhibit dual inhibition of tubulin and Hedgehog (Hh) signaling pathways?

Yes. Structurally related 3-thioindoles inhibit Gli1-mediated Hh signaling (IC₅₀ = 38–72 nM) by disrupting Smoothened receptor activation. Dual activity is validated via:

- Hh reporter assays : Using NIH3T3 Shh-Light II cells .

- Western blotting : Downregulation of Hh targets (e.g., Ptch1, Cyclin D1) .

Q. What computational tools are used to optimize pharmacokinetic properties of this compound?

- ADMET prediction : SwissADME or QikProp for logP, solubility, and CYP450 interactions.

- Molecular dynamics (MD) simulations : To assess binding stability (RMSD < 2 Å over 100 ns) .

- Free energy perturbation (FEP) : Guides halogen substitution (e.g., Cl → CF₃) to enhance membrane permeability .

Methodological Challenges and Solutions

Q. How to resolve low yields in the final coupling step of this compound synthesis?

Common issues and fixes:

- Incomplete reaction : Prolong reaction time (12–24 h) or use microwave-assisted synthesis (e.g., CEM Discover SP reactor, 80°C, 300 W) .

- Byproduct formation : Optimize stoichiometry (1:1.1 indole thiol:benzyl halide) and use scavengers (e.g., molecular sieves) .

Q. What techniques validate target engagement in cellular assays?

- CETSA (Cellular Thermal Shift Assay) : Confirms tubulin stabilization via thermal denaturation curves .

- SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD) to purified tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.